molecular formula C11H9ClN2O3 B194345 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one CAS No. 536760-29-9

3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

Cat. No. B194345
M. Wt: 252.65 g/mol
InChI Key: DOUAPYNOGMHPFD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound “3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one” is available for purchase from various chemical suppliers1. Unfortunately, I couldn’t find specific details about its synthesis process1.



Chemical Reactions Analysis

I couldn’t find specific information about the chemical reactions involving “3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one”.


Scientific Research Applications

Electron Transfer in Photochemistry
4-Phenyl-1,4-dihydropyridine-3,5-dicarboxylates, closely related to 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, are involved in intriguing photochemical processes. These compounds exhibit a unique behavior under UV light, where their fluorescence is quenched completely in derivatives like 3-nitrophenyl. This phenomenon is attributed to intramolecular electron transfer, which is a critical process in photochemistry and has potential applications in the development of new photoinduced electron-transfer systems (Fasani, Fagnoni, Dondi, & Albini, 2006).

Photochemical Aromatization
In studies on the photochemistry of Hantzsch 1,4-dihydropyridines, 4-phenyl-1,4-dihydropyridines bearing a substituent on the phenyl ring, such as the 4′-nitro derivative, have shown to undergo aromatization to their corresponding pyridines. This process has implications for understanding the behavior of such compounds under light and could be useful for synthetic applications in organic chemistry (Fasani, Albini, & Mella, 2008).

Synthesis and Structural Analysis
The synthesis and structural analysis of derivatives similar to 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one have been extensively studied. These studies provide insights into the molecular structure, conformation, and crystallography of such compounds. This information is vital for understanding the physical and chemical properties of these substances, which can have numerous applications in material science and medicinal chemistry (Linden, Şafak, & Aydin, 2004).

Potential Biological Activities
Research into compounds structurally similar to 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one has revealed potential biological activities. These include antiinflammatory and antibacterial properties, which highlight the significance of such compounds in the development of new therapeutic agents. This aspect of research is critical for expanding the range of available drugs with improved efficacy and lesser side effects (Ravula, Babu, Manich, Rika, Chary, Ch, & Ra, 2016).

Future Directions

The compound is used in the preparation of Apixaban intermediates and impurities3. Apixaban is an anticoagulant for the treatment of venous thromboembolic events. It is a direct factor Xa inhibitor.


properties

IUPAC Name

5-chloro-1-(4-nitrophenyl)-2,3-dihydropyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c12-10-2-1-7-13(11(10)15)8-3-5-9(6-4-8)14(16)17/h2-6H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUAPYNOGMHPFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C(=C1)Cl)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90470632
Record name 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

CAS RN

536760-29-9
Record name 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-5,6-dihydro-1-(4-nitrophenyl)-2(1H)-pyridinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
PV Solanki, PA Dhokrat, SB Uppelli… - World Journal of …, 2015 - wjpsonline.com
Described herein is an improved synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5, 6-dihydropyridin-2 (1H)-one (1), a key intermediate for the synthesis of Apixaban. The present work …
Number of citations: 2 www.wjpsonline.com
SV Rao, RK Dubey, G Nagarajuna, GS Mallikarjuna… - researchgate.net
Developed a new process for gem di-chlorination of 1-(4-iodophenyl) piperidin-2-one with Thionyl chloride to synthesis Apixaban one of the intermediate, Amidation of Ethyl 4, 5, 6, 7-…
Number of citations: 4 www.researchgate.net
R Ganesan, M Venkatanarasimhan… - World Journal of …, 2015 - wjpsonline.com
The methanolic extract of whole plant of Andrographis echioides (L.) Nees, Ocimum tenuiflorum L., Barleria prionitis L., Coldenia procumbens L. and chloroform extract of Coldenia …
Number of citations: 1 www.wjpsonline.com
PV Solanki, PA Dhokrat, SB Uppelli, VT Mathad - academia.edu
Described herein is an improved synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5, 6-dihydropyridin-2 (1H)-one (1), a key intermediate for the synthesis of Apixaban. The present work …
Number of citations: 0 www.academia.edu

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